![molecular formula C12H10ClNO3S B14353979 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one CAS No. 91579-93-0](/img/structure/B14353979.png)
1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one is an organic compound with a complex structure that includes a benzenesulfonyl group attached to a pyrrole ring, which is further connected to a chloroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one typically involves the reaction of benzenesulfonyl chloride with a pyrrole derivative under controlled conditions. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the sulfonylation process . The reaction is carried out in an oil bath at temperatures between 170-180°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the benzenesulfonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfinic acids or thiols.
Applications De Recherche Scientifique
1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
1-Benzenesulfonyl-1H-pyrrole: Shares the benzenesulfonyl-pyrrole core but lacks the chloroethanone moiety.
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine: Contains a pyridine ring fused to the pyrrole, offering different chemical properties.
Uniqueness: 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one is unique due to the presence of the chloroethanone group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
91579-93-0 |
|---|---|
Formule moléculaire |
C12H10ClNO3S |
Poids moléculaire |
283.73 g/mol |
Nom IUPAC |
1-[1-(benzenesulfonyl)pyrrol-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C12H10ClNO3S/c13-9-12(15)11-7-4-8-14(11)18(16,17)10-5-2-1-3-6-10/h1-8H,9H2 |
Clé InChI |
LUKRQOIUJSYDOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


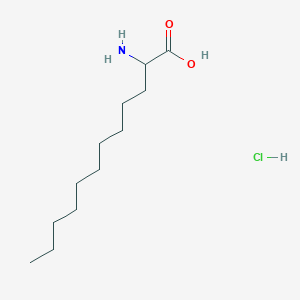
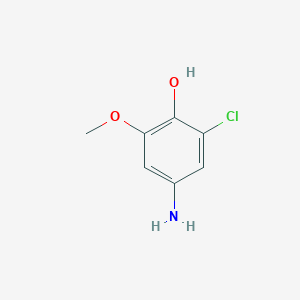

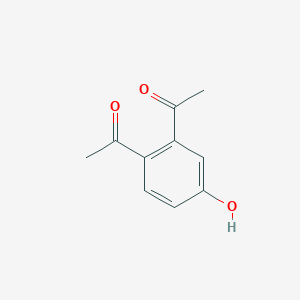
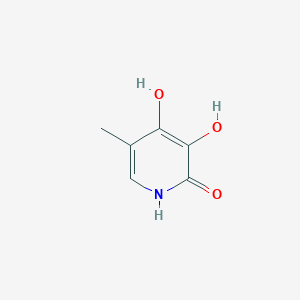
![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)
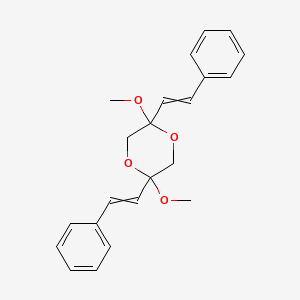
![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)
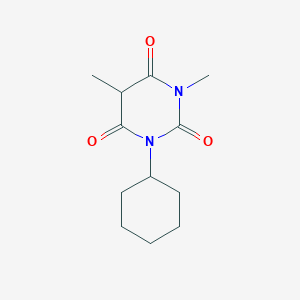

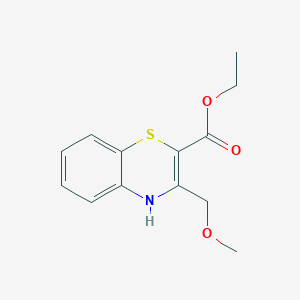
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)
